tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
Overview
Description
“tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate” is a chemical compound with the CAS Number: 882169-78-0 . It has a molecular weight of 317.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28 C .Scientific Research Applications
Synthetic Applications in Organic Chemistry
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate is a compound used in various organic synthesis processes. For example, it was involved in the preparation of certain carbamate compounds via a method that protected the amino group through a reaction with di-tert-butyl dicarbonate (Zhong-Qian Wu, 2011). Similarly, it was employed in the synthesis of potent β-secretase inhibitors, which are crucial in the development of treatments for diseases like Alzheimer's (Arun K. Ghosh, E. L. Cárdenas, M. Brindisi, 2017).
Role in Chemical Reactions
This compound has also been a part of studies on chemical reactions such as the Diels‐Alder reaction, showcasing its versatility in organic chemistry (A. Padwa, M. Brodney, S. Lynch, 2003). It was also a key intermediate in the synthesis of other biologically active compounds, as demonstrated in research focusing on a rapid synthetic method for an important intermediate in omisertinib (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Crystallographic Studies
Crystallographic studies have been conducted on similar tert-butyl carbamate compounds, contributing to the understanding of molecular structures and bonding patterns, as seen in the work by R. Kant, Vishal Singh, and A. Agarwal (2015).
Photocatalysis Research
Furthermore, this compound was used in photoredox catalysis, demonstrating its potential in synthesizing complex organic structures like 3-aminochromones, which have wide applications in organic and medicinal chemistry (Zhi-Wei Wang, Yu Zheng, Yu-En Qian, J. Guan, Weidong Lu, Chu-Ping Yuan, Jun‐An Xiao, Kai Chen, H. Xiang, Hua Yang, 2022).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromopyridin-3-yl)oxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHLMDXHTZWKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856430 | |
Record name | tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882169-78-0 | |
Record name | tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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